molecular formula C10H7N3O B2740121 N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide CAS No. 2305319-06-4

N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide

Cat. No.: B2740121
CAS No.: 2305319-06-4
M. Wt: 185.186
InChI Key: COSICDQOIXWMFF-UHFFFAOYSA-N
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Description

N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features.

    Pyrazolo[3,4-d]pyrimidine: Known for its potential as a pharmacologically active agent.

    Pyrazolo[4,3-e][1,2,4]triazine: Used in drug discovery for its kinase inhibition properties.

Uniqueness

N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide is unique due to its specific ring fusion and the presence of the prop-2-ynamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-2-10(14)11-9-7-8-5-3-4-6-13(8)12-9/h1,3-7H,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSICDQOIXWMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1=NN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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